Epalrestat-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epalrestat-d5 is a deuterated form of Epalrestat, a carboxylic acid derivative and a noncompetitive and reversible aldose reductase inhibitor. It is primarily used in the treatment of diabetic neuropathy, a common long-term complication in patients with diabetes mellitus. The deuterated form, this compound, is often used in analytical chemistry for method development and validation, as well as in quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epalrestat-d5 involves the incorporation of deuterium atoms into the Epalrestat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized for cost-effectiveness and scalability, ensuring that the compound meets the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Epalrestat-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include deuterated solvents, catalysts, and reducing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperature and pressure settings to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated analogs of Epalrestat with modified functional groups, while reduction reactions may produce deuterated derivatives with enhanced stability and bioavailability .
Scientific Research Applications
Epalrestat-d5 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for the quantification of Epalrestat by gas chromatography or liquid chromatography-mass spectrometry . In biology and medicine, this compound is used to study the pharmacokinetics and metabolism of Epalrestat, providing valuable insights into its therapeutic potential and safety profile . In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .
Mechanism of Action
Epalrestat-d5 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway. This inhibition reduces the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy . The molecular targets of this compound include aldose reductase and other enzymes involved in glucose metabolism. The pathways involved in its mechanism of action include the reduction of oxidative stress and the improvement of nerve conduction velocity .
Comparison with Similar Compounds
Epalrestat-d5 is unique compared to other aldose reductase inhibitors due to its deuterated nature, which enhances its stability and bioavailability. Similar compounds include Ranirestat and Fidarestat, which are also aldose reductase inhibitors but differ in their chemical structure and pharmacokinetic properties . This compound’s uniqueness lies in its ability to provide more accurate and reliable analytical results due to the presence of deuterium atoms, making it a valuable tool in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C15H13NO3S2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-/i2D,3D,4D,5D,6D |
InChI Key |
CHNUOJQWGUIOLD-CUEOMABLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)[2H])[2H] |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.